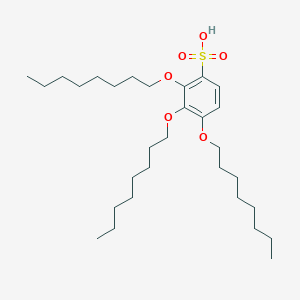
2,3,4-Tris(octyloxy)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tris(octyloxy)benzene-1-sulfonic acid is an organic compound with the molecular formula C30H54O6S . This compound is characterized by its benzene ring substituted with three octyloxy groups and a sulfonic acid group. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions . The octyloxy groups are introduced through nucleophilic substitution reactions using octanol and a suitable leaving group, such as a halide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Tris(octyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to modify the sulfonic acid group.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonates, reduced derivatives, and substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,4-Tris(octyloxy)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4-Tris(octyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and octyloxy substituents. The sulfonic acid group can form hydrogen bonds and ionic interactions, while the octyloxy groups provide hydrophobic interactions. These interactions can affect enzyme activity, protein binding, and cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Lacks the octyloxy groups, making it less hydrophobic.
2,4,6-Tris(octyloxy)benzene-1-sulfonic acid: Similar structure but different substitution pattern.
Octylbenzenesulfonic acid: Contains only one octyloxy group.
Uniqueness
2,3,4-Tris(octyloxy)benzene-1-sulfonic acid is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds .
Eigenschaften
CAS-Nummer |
113962-69-9 |
|---|---|
Molekularformel |
C30H54O6S |
Molekulargewicht |
542.8 g/mol |
IUPAC-Name |
2,3,4-trioctoxybenzenesulfonic acid |
InChI |
InChI=1S/C30H54O6S/c1-4-7-10-13-16-19-24-34-27-22-23-28(37(31,32)33)30(36-26-21-18-15-12-9-6-3)29(27)35-25-20-17-14-11-8-5-2/h22-23H,4-21,24-26H2,1-3H3,(H,31,32,33) |
InChI-Schlüssel |
ZPHOHXUOBAEBOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C(=C(C=C1)S(=O)(=O)O)OCCCCCCCC)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


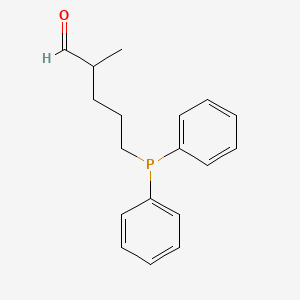

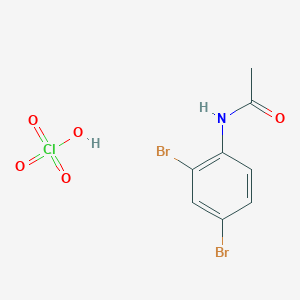
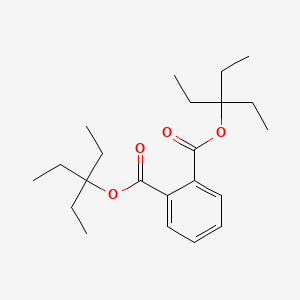
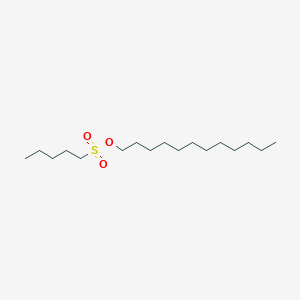
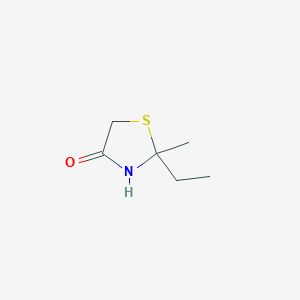
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)

![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
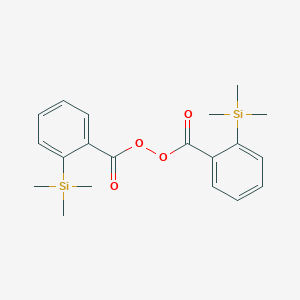

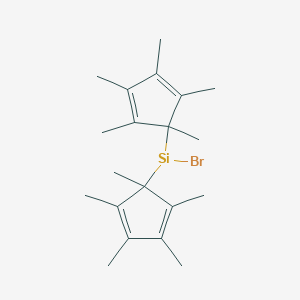

![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
